molecular formula C20H17N3O4 B11013706 N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11013706
M. Wt: 363.4 g/mol
InChI Key: CFIDRUGJYRKTBC-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an indole moiety, a methoxyethyl group, and a dioxo-dihydro-isoindole structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be constructed through Fischer indole synthesis or other methods.

    Attachment of the Methoxyethyl Group: This can be achieved through alkylation reactions using reagents like methoxyethyl halides.

    Formation of the Isoindole Structure: This step may involve cyclization reactions, often under acidic or basic conditions, to form the dioxo-dihydro-isoindole ring.

    Final Coupling: The final step would involve coupling the indole and isoindole structures, possibly through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole structure, using reagents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or isoindole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly if the compound shows activity against certain diseases or conditions.

Industry

In industry, it could be used in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • N-(1H-indol-6-yl)-2-(2-ethoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Uniqueness

The uniqueness of N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide could lie in its specific substitution pattern, which might confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H17N3O4/c1-27-9-8-23-19(25)15-5-3-13(10-16(15)20(23)26)18(24)22-14-4-2-12-6-7-21-17(12)11-14/h2-7,10-11,21H,8-9H2,1H3,(H,22,24)

InChI Key

CFIDRUGJYRKTBC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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